2-[(Carboxymethyl)dodecylamino]acetic acid
Overview
Description
2-[(Carboxymethyl)dodecylamino]acetic acid is a chemical compound with the molecular formula C₁₆H₃₁NO₄. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long dodecyl chain attached to an amino acid derivative, which imparts both hydrophobic and hydrophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)dodecylamino]acetic acid typically involves the reaction of dodecanamine with chloroacetic acid. The reaction proceeds through nucleophilic substitution, where the amine group of dodecanamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)dodecylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid derivatives.
Reduction: Formation of dodecyl alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
2-[(Carboxymethyl)dodecylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)dodecylamino]acetic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in drug delivery, where it helps in the formation of micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-dodecyl-ethylenediamine
- Dodecylimino-di-acetic acid
- Bis-carboxymethyl-dodecyl-amin
- N-dodecyl-1,2-ethylenediamine
Uniqueness
2-[(Carboxymethyl)dodecylamino]acetic acid stands out due to its unique combination of a long hydrophobic dodecyl chain and a hydrophilic amino acid derivative. This dual nature makes it highly effective as a surfactant and in applications requiring amphiphilic properties .
Properties
IUPAC Name |
2-[carboxymethyl(dodecyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21/h2-14H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMNADOFNGXVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904628 | |
Record name | Lauriminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-57-7 | |
Record name | NSC18498 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauriminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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